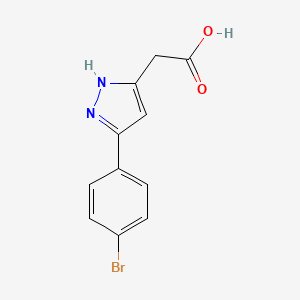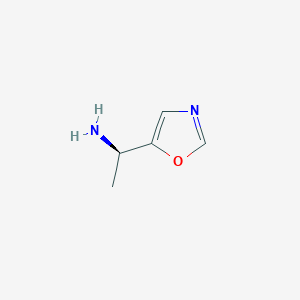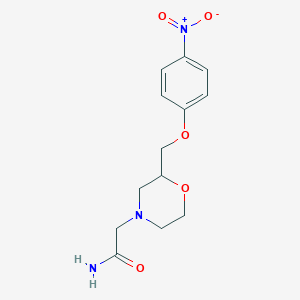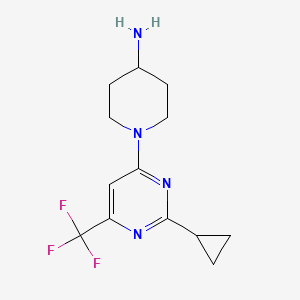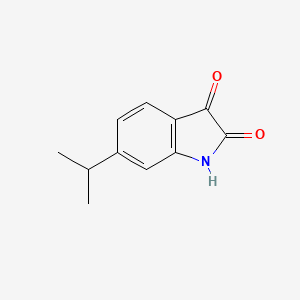
6-Isopropylindoline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Isopropylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. Indoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound features an indoline core with an isopropyl group at the 6-position and a dione functionality at the 2,3-positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the indoline-2,3-dione scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
6-Isopropylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
6-Isopropylindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It serves as a precursor for developing pharmaceutical agents targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Isopropylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s dione functionality allows it to participate in redox reactions, influencing cellular processes. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Indole-2,3-dione: Lacks the isopropyl group but shares the indoline core and dione functionality.
6-Methylindoline-2,3-dione: Similar structure with a methyl group instead of an isopropyl group.
6-Ethylindoline-2,3-dione: Features an ethyl group at the 6-position.
Uniqueness
6-Isopropylindoline-2,3-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
属性
CAS 编号 |
188784-45-4 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC 名称 |
6-propan-2-yl-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-3-4-8-9(5-7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14) |
InChI 键 |
MNGRULZILXDHPT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


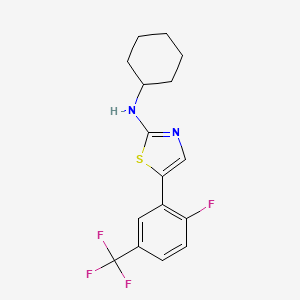
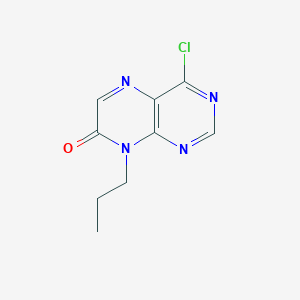
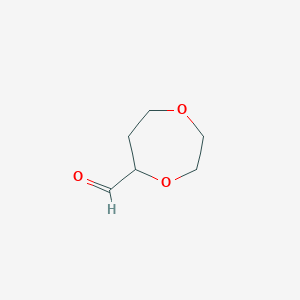
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
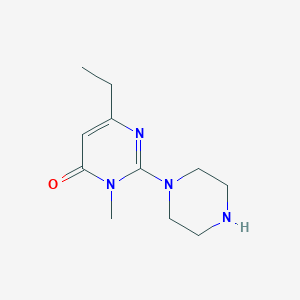
![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
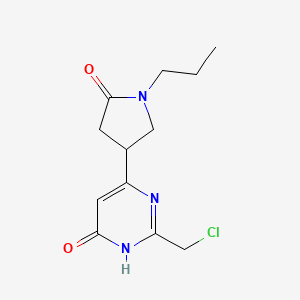
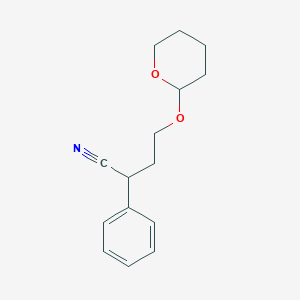
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
